(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine
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Overview
Description
(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine is an organic compound that features a complex aromatic structure with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution (S_NAr) reaction of 3-chloro-4-fluoroaniline with 2,5-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluorophenoxy)acetic acid
- (3-Chloro-4-fluorophenoxy)methylamine
- (3-Chloro-4-fluorophenoxy)benzene
Uniqueness
(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine is unique due to its specific substitution pattern and the presence of multiple halogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H10ClF2NO |
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Molecular Weight |
269.67 g/mol |
IUPAC Name |
[2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10ClF2NO/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-6H,7,17H2 |
InChI Key |
GRWLSDLGODCXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CN)Cl)F |
Origin of Product |
United States |
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